molecular formula C21H25BO4 B6304302 4-(Benzyloxycarbonyl)-3-methylphenylboronic acid pinacol ester CAS No. 2121511-93-9

4-(Benzyloxycarbonyl)-3-methylphenylboronic acid pinacol ester

Cat. No.: B6304302
CAS No.: 2121511-93-9
M. Wt: 352.2 g/mol
InChI Key: LPOHOIYXZRPCAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzyloxycarbonyl)-3-methylphenylboronic acid pinacol ester is an organoboron compound that has garnered significant interest in the field of organic chemistry This compound is characterized by the presence of a boronic acid pinacol ester group, which is known for its versatility in various chemical reactions, particularly in cross-coupling reactions

Mechanism of Action

Its potential therapeutic applications, especially in treating periodontitis, are promising . Keep in mind that this information is based on available data up to now, and ongoing research may reveal additional details. If you have any specific questions or need further clarification, feel free to ask! 😊

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxycarbonyl)-3-methylphenylboronic acid pinacol ester typically involves the reaction of 4-(benzyloxycarbonyl)-3-methylphenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is often carried out under mild conditions to ensure high yield and purity of the product. Common catalysts used in this reaction include palladium or nickel complexes, which facilitate the formation of the boronic ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher efficiency and consistency in product quality .

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxycarbonyl)-3-methylphenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or sodium periodate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the boronic ester .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic ester group can yield boronic acid, while reduction can produce borohydride derivatives .

Scientific Research Applications

4-(Benzyloxycarbonyl)-3-methylphenylboronic acid pinacol ester has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzyloxy)phenylboronic acid pinacol ester
  • 4-Carboxybenzeneboronic acid pinacol ester
  • 1-Boc-pyrazole-4-boronic acid pinacol ester

Uniqueness

Compared to similar compounds, 4-(Benzyloxycarbonyl)-3-methylphenylboronic acid pinacol ester is unique due to the presence of both the benzyloxycarbonyl and methyl groups on the phenyl ring. These substituents enhance its reactivity and make it a valuable intermediate in the synthesis of complex organic molecules. Additionally, the compound’s stability and versatility in various chemical reactions make it a preferred choice for researchers in the fields of chemistry, biology, and medicine .

Properties

IUPAC Name

benzyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25BO4/c1-15-13-17(22-25-20(2,3)21(4,5)26-22)11-12-18(15)19(23)24-14-16-9-7-6-8-10-16/h6-13H,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPOHOIYXZRPCAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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